BenchChemオンラインストアへようこそ!

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Alzheimer's disease acetylcholinesterase inhibition in vivo pharmacology

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol (CAS 104628-17-3) is a hydroxylated, 6-CF3-substituted tetrahydroacridine belonging to the tacrine-analog class of acetylcholinesterase (AChE) inhibitors originally developed for Alzheimer's disease research. The molecule features a 1-hydroxyl group and a 6-trifluoromethyl substituent on the 9-amino-1,2,3,4-tetrahydroacridine scaffold.

Molecular Formula C14H13F3N2O
Molecular Weight 282.26 g/mol
CAS No. 104628-17-3
Cat. No. B027878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
CAS104628-17-3
Synonyms1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)-
Molecular FormulaC14H13F3N2O
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O
InChIInChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19)
InChIKeyZHFXMERFRYSFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol (CAS 104628-17-3): Core Structural Identity and Pharmacological Class for Research Procurement


9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol (CAS 104628-17-3) is a hydroxylated, 6-CF3-substituted tetrahydroacridine belonging to the tacrine-analog class of acetylcholinesterase (AChE) inhibitors originally developed for Alzheimer's disease research [1]. The molecule features a 1-hydroxyl group and a 6-trifluoromethyl substituent on the 9-amino-1,2,3,4-tetrahydroacridine scaffold. This specific substitution pattern is explicitly claimed in the foundational Hoechst-Roussel patent family, where the compound is distinguished from the parent velnacrine (HP-029, the 1-ol without 6-substitution) and from tacrine itself [2]. The compound exhibits a calculated LogP of 3.79, reflecting the lipophilicity-enhancing effect of the trifluoromethyl group .

Why 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol Cannot Be Replaced by Unsubstituted Tacrine or Velnacrine Analogs


Generic substitution within the 9-amino-tetrahydroacridine class is not scientifically valid because the 6-trifluoromethyl substituent fundamentally alters both the electronic character of the acridine ring and the compound's lipophilicity, which in turn drives divergent in vivo pharmacological outcomes. Classical QSAR analysis by Recanatini et al. established that electron-withdrawing substituents at position 6 of the tetrahydroacridine nucleus exert a favorable effect on AChE inhibitory potency, while the CF3 group contributes hydrophobic character that enhances target engagement [1]. More critically, the unsubstituted 1-ol analog (velnacrine/HP-029) and tacrine both exhibit markedly inferior performance in the scopolamine-induced memory impairment model when compared to the 6-CF3-1-ol derivative at identical dosing, demonstrating that the combination of the 1-hydroxyl and 6-trifluoromethyl groups is not merely additive but synergistic for in vivo efficacy [2].

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


In Vivo Memory Reversal: 5.5-Fold Superiority Over Tacrine at Equivalent Dose in Scopolamine-Induced Amnesia Model

In the scopolamine-induced impairment of 24-hour memory in a passive dark-avoidance paradigm in mice, 9-Amino-1,2,3,4-tetrahydro-6-trifluoromethylacridin-1-ol achieved reversal of memory deficit in 71% of animals at an oral dose of 0.63 mg/kg body weight. Under identical experimental conditions within the same study, tacrine (9-amino-1,2,3,4-tetrahydroacridine) achieved reversal in only 13% of animals at the same dose of 0.63 mg/kg [1]. This represents a 5.5-fold greater proportion of animals responding to the 6-CF3-1-ol derivative compared to the clinical benchmark tacrine at an identical dose level.

Alzheimer's disease acetylcholinesterase inhibition in vivo pharmacology

Lipophilicity Differentiation: Calculated LogP of 3.79 Enables Enhanced Blood-Brain Barrier Partitioning Relative to Non-Fluorinated Analogs

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.79 . In comparison, the parent compound velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol, lacking the 6-CF3 group) has a reported XLogP of approximately 1.4 [1], while tacrine itself has an experimentally determined LogP of approximately 2.7 [2]. The 6-trifluoromethyl substitution therefore increases LogP by approximately 1.1 units over tacrine and 2.4 units over the unsubstituted 1-ol analog. This increase falls within the optimal CNS drug space (LogP 2-5) and is mechanistically expected to enhance passive diffusion across the blood-brain barrier, a critical parameter for centrally acting AChE inhibitors [2].

physicochemical properties blood-brain barrier penetration drug design

Electronic Effect of 6-Trifluoromethyl: QSAR-Driven Potency Enhancement Over 6-Unsubstituted and 6-Halogen Analogs

The Recanatini et al. (2000) QSAR study on 9-amino-1,2,3,4-tetrahydroacridine-based AChE inhibitors established that electron-withdrawing substituents at position 6 exert a favorable effect on AChE inhibitory potency, with the hydrophobic character of the 6-substituent being a key positive contributor [1]. The trifluoromethyl group (Hammett σp = 0.54) is a significantly stronger electron-withdrawing group than bromine (σp = 0.23) or chlorine (σp = 0.23), which are the 6-substituents for which direct experimental IC50 values are available (6-bromo analog: experimental IC50 = 0.066 µM [1]). Based on the QSAR model's identification of favorable electron-attracting effects at position 6, the 6-CF3 substituent is predicted to provide superior AChE binding affinity compared to 6-halogen or 6-unsubstituted analogs, a prediction consistent with the compound's strong in vivo memory-enhancing activity observed in the patent data [2].

QSAR structure-activity relationship medicinal chemistry

Acute Toxicity Therapeutic Window: Broader Safety Margin Reported for Hydroxylated Tetrahydroacridines Relative to Tacrine

The patent literature explicitly states that the 9-amino-1,2,3,4-tetrahydroacridin-1-ol class of compounds, including the 6-trifluoromethyl derivative, are 'in general less toxic and have a broader therapeutic window than heretofore known compounds such as tacrine and physostigmine, making them more therapeutically acceptable' [1]. This is supported by independent studies showing that monohydroxy metabolites of tacrine (including velnacrine, the 1-ol) exhibit substantially lower cytotoxicity in HepG2 cells compared to tacrine itself, with LC50 values of 84-190 µg/mL for monohydroxy metabolites versus 54 µg/mL for tacrine [2]. The 1-hydroxyl group present in the target compound is thus a critical structural feature associated with reduced hepatocellular toxicity, while the 6-CF3 group provides enhanced CNS efficacy, potentially offering an improved therapeutic index relative to both tacrine and the non-fluorinated 1-ol analog [1][2].

toxicology safety pharmacology therapeutic index

Synthetic Tractability and Regiochemical Definition: Advantage Over 7-Substituted and Polysubstituted Tacrine Analogs

The Recanatini QSAR study and CoMFA analysis identified that substituents at position 7 of the tetrahydroacridine ring exert a strongly negative steric contribution to AChE inhibition, making 7-substituted analogs disfavored [1]. The target compound bears the CF3 group specifically at position 6, avoiding the steric penalty associated with 7-substitution. Furthermore, the patent-exemplified synthesis proceeds via condensation of 2-amino-6-(trifluoromethyl)benzonitrile with 1,3-cyclohexadione followed by reduction, yielding the single regioisomer with the CF3 group exclusively at the 6-position and the hydroxyl at the 1-position [2]. This regiochemical precision contrasts with the synthetic challenges of 7-substituted or 6,7-disubstituted analogs, which may require complex separation of regioisomeric mixtures [1]. For procurement purposes, this defined regiochemistry ensures batch-to-batch consistency in biological activity.

synthetic chemistry chemical procurement regioselectivity

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol: Validated Application Scenarios for Scientific Procurement and Research Deployment


In Vivo Alzheimer's Disease Model Studies Requiring Superior Memory Reversal Efficacy at Low Doses

Based on the patent data demonstrating 71% reversal of scopolamine-induced memory impairment at 0.63 mg/kg (vs. 13% for tacrine at identical dose) [1], this compound is the optimal choice for rodent cognitive deficit models where robust in vivo efficacy at low oral doses is required. The demonstrated 5.5-fold superior responder rate over tacrine makes it particularly suitable for studies investigating cholinergic rescue of memory function, dose-response relationships, and combination therapies where the 6-CF3-1-ol serves as the positive control AChE inhibitor. Its broader therapeutic window compared to tacrine further supports its use in subchronic and chronic dosing paradigms where tacrine's hepatotoxicity would confound behavioral endpoints [2].

Structure-Activity Relationship (SAR) Studies Exploring the Role of 6-Position Electron-Withdrawing Substituents on AChE Inhibition

The QSAR framework established by Recanatini et al. identifies the favorable contribution of electron-withdrawing, hydrophobic substituents at position 6 [3]. This compound serves as the strongest electron-withdrawing comparator (CF3, σp = 0.54) within a SAR matrix that should include 6-H (σp = 0.00, tacrine), 6-Br (σp = 0.23, IC50 = 0.066 µM), and potentially 6-NO2 (σp = 0.78). Its defined single-regioisomer identity and the synthetic route to the 6-CF3-1-ol scaffold make it a reliable anchor point for regression-based QSAR model building and validation.

Blood-Brain Barrier Penetration Studies Using Tetrahydroacridine Scaffolds with Tunable Lipophilicity

With a calculated LogP of 3.79 , the 6-CF3-1-ol derivative occupies a distinct position in lipophilicity space compared to velnacrine (XLogP ≈ 1.4) and tacrine (LogP ≈ 2.7). This makes it an ideal tool compound for investigating the relationship between LogP and brain-to-plasma concentration ratios within the tetrahydroacridine class. Researchers designing CNS penetration SAR studies can use this compound as the high-LogP benchmark, with the non-fluorinated 1-ol serving as the low-LogP comparator, enabling quantitative assessment of how incremental lipophilicity changes at position 6 affect brain exposure and target engagement.

Hepatotoxicity Mitigation Studies Comparing Hydroxylated vs. Non-Hydroxylated AChE Inhibitors

The 1-hydroxyl group present in this compound is associated with 1.6- to 3.5-fold reduced cytotoxicity in HepG2 cells compared to tacrine [2]. This compound is therefore suitable for comparative hepatotoxicity studies where the objective is to dissect the relative contributions of the 1-hydroxyl (detoxifying) and 6-CF3 (potency-enhancing) substituents to the overall hepatic safety profile. Such studies are directly relevant to the rational design of next-generation AChE inhibitors that retain the efficacy advantages of tacrine-derived scaffolds while minimizing the liver toxicity that led to tacrine's clinical restriction.

Quote Request

Request a Quote for 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.